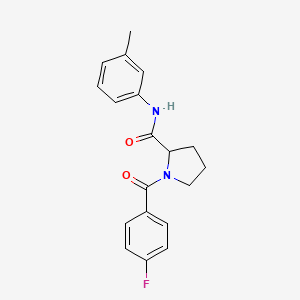![molecular formula C18H27FN2O B5972172 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5972172.png)
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol, also known as ABT-089, is a compound that has been extensively studied for its potential therapeutic applications. This compound is a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory.
Applications De Recherche Scientifique
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function in animal models of Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and schizophrenia. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been studied for its potential as a smoking cessation aid due to its agonist activity at nicotinic acetylcholine receptors.
Mécanisme D'action
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol acts as a selective agonist of the α4β2 nicotinic acetylcholine receptor, which is involved in cognitive processes such as attention, learning, and memory. Activation of this receptor by 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol results in increased release of neurotransmitters such as dopamine, serotonin, and norepinephrine, which are involved in cognitive function.
Biochemical and Physiological Effects
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been shown to improve cognitive function in animal models of Alzheimer's disease, ADHD, and schizophrenia. It has also been shown to increase dopamine release in the prefrontal cortex, which is involved in attention and working memory. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has been shown to increase acetylcholine release in the hippocampus, which is involved in learning and memory.
Avantages Et Limitations Des Expériences En Laboratoire
2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has several advantages for use in lab experiments. It is a highly selective agonist of the α4β2 nicotinic acetylcholine receptor, which allows for specific targeting of this receptor. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has a long half-life, which allows for sustained activation of the receptor. However, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has limitations in terms of its solubility and stability, which can affect its efficacy in experiments.
Orientations Futures
There are several future directions for research on 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol. One area of interest is its potential as a smoking cessation aid. Further studies are needed to determine the efficacy and safety of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol for this indication. In addition, 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol has potential applications in the treatment of other neurological and psychiatric disorders, such as Parkinson's disease and depression. Further studies are needed to determine the efficacy of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol for these indications and to identify potential side effects. Finally, there is a need for further optimization of the synthesis method for 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol to improve its solubility and stability.
Méthodes De Synthèse
The synthesis of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol involves the reaction of 4-(2-fluorobenzyl)piperazine with cyclopentanone in the presence of sodium hydride and ethanol. The resulting product is then reduced using sodium borohydride to yield 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol. This synthesis method has been optimized to produce high yields of 2-[1-cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol with high purity.
Propriétés
IUPAC Name |
2-[1-cyclopentyl-4-[(2-fluorophenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27FN2O/c19-18-8-4-1-5-15(18)13-20-10-11-21(16-6-2-3-7-16)17(14-20)9-12-22/h1,4-5,8,16-17,22H,2-3,6-7,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGSMDJNLHNRGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-Cyclopentyl-4-(2-fluorobenzyl)-2-piperazinyl]ethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2,1,3-benzoxadiazol-5-ylmethyl)-N-methyl-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5972095.png)
![2-{[4-(4-morpholinyl)butyl]thio}-1,4-phenylene diacetate hydrochloride](/img/structure/B5972097.png)
![4-anilino-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-ol](/img/structure/B5972108.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)tetrahydro-3-furancarboxamide](/img/structure/B5972111.png)

![3-(4-chlorophenyl)-7-(4-methoxybenzyl)-2-methylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5972128.png)

![ethyl 2-[2-({[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B5972155.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-[(3-methyl-2-thienyl)methyl]benzamide](/img/structure/B5972163.png)
![3-[2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-oxoethyl]-4-(2-ethoxybenzyl)-2-piperazinone](/img/structure/B5972165.png)

![2-(4-{[1-(3-methoxyphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}phenoxy)ethanol](/img/structure/B5972174.png)

